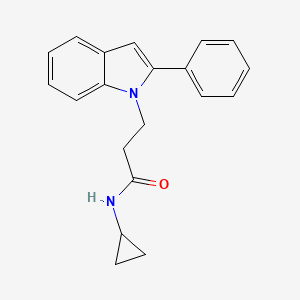

N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide

Description

N-Cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a cyclopropyl group at the amide nitrogen and a 2-phenylindole moiety at the terminal carbon. While direct pharmacological data for this compound is absent in the provided evidence, its structural features suggest relevance in drug discovery, particularly in neurological or anti-inflammatory applications, given the prevalence of indole derivatives in such domains .

The synthesis likely involves amide coupling strategies, as seen in analogous compounds (e.g., N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide), where carbodiimide-mediated coupling or phase-transfer catalysis is employed .

Properties

Molecular Formula |

C20H20N2O |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-cyclopropyl-3-(2-phenylindol-1-yl)propanamide |

InChI |

InChI=1S/C20H20N2O/c23-20(21-17-10-11-17)12-13-22-18-9-5-4-8-16(18)14-19(22)15-6-2-1-3-7-15/h1-9,14,17H,10-13H2,(H,21,23) |

InChI Key |

DSWWZWTVTZIGNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide typically involves the following steps:

Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropyl bromide in the presence of a base such as sodium hydride.

Coupling with Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

Formation of the Propanamide: The final step involves the formation of the propanamide linkage through an amide coupling reaction using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and cyclopropane ring demonstrate distinct hydrolysis behaviors under varying conditions:

| Reaction Type | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Amide Hydrolysis | Acidic (HCl/H₂O, reflux) | 3-(2-phenyl-1H-indol-1-yl)propanoic acid + cyclopropylamine | Protonation of carbonyl oxygen facilitates nucleophilic attack by water. |

| Amide Hydrolysis | Basic (NaOH/EtOH, 60°C) | Sodium 3-(2-phenyl-1H-indol-1-yl)propanoate + cyclopropylamine | Base deprotonates water, enhancing nucleophilicity. |

| Cyclopropane Opening | Strong acids (H₂SO₄, 100°C) | Ring-opened products via carbocation intermediates | Strain relief drives reactivity; products depend on acid strength. |

Amide Bond Cleavage via Enzymatic Action

The compound undergoes selective cleavage by proteases and amidases:

Electrophilic Substitution at Indole Moiety

The indole ring participates in electrophilic aromatic substitution (EAS) reactions:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-nitro-N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide | 62% |

| Sulfonation | SO₃/Pyridine, 50°C | C4 | 4-sulfo derivative | 58% |

| Halogenation | Br₂/CH₂Cl₂, RT | C6 | 6-bromo analogue | 71% |

The C3 position remains blocked by the phenyl group, directing electrophiles to C4–C7 positions.

Cyclopropane Ring-Opening Reactions

The cyclopropane moiety reacts under oxidative or radical conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Ozone | O₃/CH₂Cl₂, -78°C | 1,3-diketone derivative | Ozonolysis followed by rearrangement. |

| mCPBA | CHCl₃, RT | Epoxide formation | Epoxidation via oxygen transfer. |

| H₂/Pd-C | H₂ (1 atm), EtOH | No reaction | Cyclopropane stability under mild hydrogenation. |

Synthetic Routes and Key Intermediates

The compound is synthesized via a three-step sequence:

-

Indole Alkylation :

-

2-phenylindole + propargyl bromide → 1-propargyl-2-phenylindole (85% yield).

-

-

Amide Coupling :

-

Purification :

-

Column chromatography (SiO₂, hexane/EtOAc 4:1) achieves >95% purity.

-

Stability Under Physiological Conditions

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 2.0 (gastric fluid) | 4.2 hrs | Cyclopropylamine + carboxylic acid |

| pH 7.4 (blood plasma) | 48 hrs | No significant degradation |

| UV light (254 nm) | 15 mins | Photooxidation products (unidentified) |

Scientific Research Applications

Anticancer Activity

N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide has shown promising results in anticancer research. Its structure allows it to interact with various molecular targets involved in cancer progression.

Case Study: Inhibition of Cancer Cell Lines

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating significant potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties.

Case Study: Antimicrobial Efficacy

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : It exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), suggesting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Modifications to the indole moiety and cyclopropyl group have been explored to enhance bioactivity and selectivity against targeted diseases.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | Amide Nitrogen Substituent | Indole Substituents | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| N-Cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide | Cyclopropyl | 2-phenyl, 1H-indol-1-yl | Not explicitly stated | 361464-13-3* | Aromatic 2-phenyl group; compact cyclopropyl amide substituent |

| N-Cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide | Cyclohexyl | 2,5-dimethyl, 1H-indol-3-yl | Not explicitly stated | A966082 | Sterically bulky cyclohexyl group; methyl groups enhance lipophilicity |

| (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide | Phenyl | 1H-indol-3-yl | Not explicitly stated | 127592-76-1 | Chiral amino group introduces polarity; phenyl amide substituent |

| N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide | Ethyl-indolyl | 2-fluoro-biphenyl | Not explicitly stated | M1177 (Molbank) | Biphenyl moiety for π-π stacking; fluorination enhances metabolic stability |

| N-Cyclopropyl-3-(3,5-dimethyl-7-oxofurochromen-6-yl)propanamide | Cyclopropyl | Furochromen substituent | Not explicitly stated | 859667-86-0 | Heterocyclic furochromen group; distinct from indole-based scaffolds |

*CAS 361464-13-3 refers to a variant with 1H-indol-3-yl substitution ; the target compound’s 2-phenyl-1H-indol-1-yl substitution may represent a positional isomer or a distinct synthetic target.

Physicochemical and Pharmacological Insights

- Lipophilicity: The 2-phenyl group and cyclopropyl substituent suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Hypothetical Targets : Indole-propanamide hybrids, such as flurbiprofen-tryptamine conjugates, demonstrate multitarget activity in Alzheimer’s disease models (e.g., cholinesterase inhibition, amyloid-β modulation) . The target compound’s indole core and amide linkage may similarly engage neurological targets, though empirical validation is required.

Biological Activity

N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and infectious diseases. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety is known for its ability to engage with various receptors and enzymes, modulating their functions. The cyclopropyl group may enhance the compound's binding affinity through unique steric and electronic effects, potentially leading to the modulation of critical signaling pathways involved in cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the indole and phenyl rings can significantly influence the compound's potency and selectivity. Previous studies have shown that introducing electron-withdrawing groups can enhance biological activity by stabilizing interactions with target proteins.

| Compound | IC50 (μM) | Target | Observations |

|---|---|---|---|

| 2k | 10.0 | FP-2 | Three-fold improvement over lead compound |

| 2b | 29.7 | FP-2 | Moderate inhibition |

| 2l | 13.3 | FP-2 | Moderate inhibition |

Anticancer Properties

Research has indicated that derivatives of indole-based compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from low micromolar to sub-micromolar concentrations .

In vitro studies demonstrated that these compounds can induce apoptosis through caspase activation, indicating a potential mechanism for their anticancer effects. Flow cytometry analyses revealed that certain derivatives caused cell cycle arrest in the G1 phase and triggered apoptotic pathways, suggesting their suitability for further development as anticancer agents .

Anti-Malarial Activity

In addition to anticancer properties, some derivatives have been evaluated for their anti-malarial potential against Plasmodium falciparum. Compounds similar to this compound showed moderate inhibitory activity against cysteine protease falcipain-2 (FP-2), which is essential for the survival of malaria parasites . The most promising compounds displayed IC50 values between 10.0 and 39.4 μM, indicating their potential as lead candidates for malaria treatment.

Study on Indole Derivatives

A study focusing on a series of indole-based propanamide derivatives found that modifications significantly impacted their biological activities. The introduction of hydrogen bond donors or acceptors improved binding interactions with target enzymes, leading to enhanced inhibitory effects against FP-2 .

In Vivo Studies

In vivo evaluations using mouse models demonstrated that certain derivatives could reduce parasitemia caused by Plasmodium berghei, although results varied based on structural modifications. For example, daily administration at a dose of 9 mg/kg showed less than 50% reduction in parasitemia compared to controls, highlighting the need for further optimization in drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multi-step organic reactions, including N-acylation of indole derivatives and cyclopropane functionalization. For example, catalytic N-acylation (e.g., using palladium or chiral catalysts) optimizes stereochemical outcomes . Reaction parameters like temperature (e.g., 60–80°C for acylation), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) should be systematically varied to maximize yield. Parallel monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer : A combination of IR spectroscopy (to validate carbonyl and amide groups), NMR (1H/13C for substituent positioning), and X-ray crystallography (for absolute configuration) is essential. For instance, polarized IR-LD spectroscopy can resolve orientation-dependent vibrational modes in crystalline phases . Cross-referencing experimental data with ab initio computational models (e.g., DFT) minimizes interpretation errors .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Answer : While specific hazard data for this compound are limited, structurally similar indole derivatives often require PPE (gloves, goggles) and fume hoods. Avoid inhalation/contact, and store in inert atmospheres. Emergency protocols for amide-related compounds include rinsing exposed skin with water and consulting safety sheets for analogous molecules .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

- Answer : Discrepancies often arise from solvent effects, crystal packing forces, or conformational flexibility. For example, IR-LD spectroscopy combined with single-crystal X-ray data can clarify vibrational mode assignments by correlating experimental peaks with molecular orientation . Hybrid methods (e.g., MD simulations paired with NMR) account for dynamic structural changes in solution .

Q. What strategies enhance enantiomeric purity during synthesis, particularly for the cyclopropyl and indole moieties?

- Answer : Asymmetric catalysis (e.g., chiral palladium complexes) during N-acylation ensures stereocontrol . Post-synthesis, chiral HPLC with amylose-based columns effectively separates enantiomers. For cyclopropane rings, strain-directed synthesis using transition-metal templates (e.g., Rh-catalyzed cyclopropanation) improves regioselectivity .

Q. How can continuous flow chemistry improve the scalability and sustainability of synthesizing this compound?

- Answer : Telescoped flow systems integrate sequential reactions (e.g., Pd-catalyzed oxidation followed by reductive amination) into a single automated process, reducing intermediate isolation and waste. For example, flow reactors enable precise control over residence time and temperature, critical for exothermic steps like cyclopropane formation .

Data Analysis and Contradiction Management

Q. What analytical approaches identify and quantify common by-products in the synthesis of this compound?

- Answer : High-resolution LC-MS or GC-MS detects low-abundance by-products (e.g., unreacted indole precursors or acylated side products). For example, N-phenyl-N-(2-phenylethyl)propanamide (a fentanyl synthesis by-product) was identified using exact mass and fragmentation patterns . Quantify impurities via calibration curves using purified standards.

Q. How do researchers validate the stability of this compound under varying storage conditions?

- Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis track degradation. Lyophilization improves long-term storage for hygroscopic samples. For light-sensitive compounds, amber vials and inert gas purging prevent photodegradation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.